L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-
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Overview
Description
L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- is a derivative of the essential amino acid lysine. This compound is characterized by the presence of an aminoiminomethyl group and a phenylmethoxycarbonyl group attached to the lysine backbone. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
L-Lysine, N6-[(phenylmethoxy)carbonyl]-, methyl ester: A similar compound with a methyl ester group instead of the aminoiminomethyl group.
L-N6-(1-Iminoethyl)lysine: Another derivative of lysine with an iminoethyl group.
Uniqueness
L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H22N4O4 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2S)-6-(hydrazinylmethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-18-11-17-9-5-4-8-13(14(20)21)19-15(22)23-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10,16H2,(H,17,18)(H,19,22)(H,20,21)/t13-/m0/s1 |
InChI Key |
APWGTXWLVBVRCZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=CNN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=CNN)C(=O)O |
Origin of Product |
United States |
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